molecular formula C25H25N5O2S B316968 N-(4-isopropylbenzoyl)-N'-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]thiourea

N-(4-isopropylbenzoyl)-N'-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]thiourea

Cat. No.: B316968
M. Wt: 459.6 g/mol
InChI Key: HAVMWWMDTAQTCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-isopropylbenzoyl)-N'-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]thiourea is a complex organic compound with a unique structure that includes a benzotriazole moiety, a methoxyphenyl group, and a carbamothioyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-isopropylbenzoyl)-N'-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]thiourea typically involves multiple steps. One common route includes the following steps:

    Formation of the Benzotriazole Core: The benzotriazole core can be synthesized by reacting o-phenylenediamine with nitrous acid, followed by cyclization.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the benzotriazole core.

    Formation of the Carbamothioyl Linkage: The carbamothioyl linkage is formed by reacting the intermediate with thiocarbamoyl chloride under basic conditions.

    Final Coupling with Benzamide: The final step involves coupling the intermediate with 4-(propan-2-yl)benzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-isopropylbenzoyl)-N'-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]thiourea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzotriazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced benzotriazole derivatives.

    Substitution: Formation of substituted benzotriazole derivatives with various functional groups.

Scientific Research Applications

N-(4-isopropylbenzoyl)-N'-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]thiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(4-isopropylbenzoyl)-N'-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]thiourea involves its interaction with specific molecular targets. The benzotriazole moiety is known to interact with metal ions, which can influence enzymatic activities. The methoxyphenyl group can participate in hydrophobic interactions, while the carbamothioyl linkage can form hydrogen bonds with biological macromolecules. These interactions collectively contribute to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]nicotinamide
  • N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-N’-(2,5-dichlorobenzoyl)thiourea

Uniqueness

N-(4-isopropylbenzoyl)-N'-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H25N5O2S

Molecular Weight

459.6 g/mol

IUPAC Name

N-[[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]carbamothioyl]-4-propan-2-ylbenzamide

InChI

InChI=1S/C25H25N5O2S/c1-15(2)17-5-7-18(8-6-17)24(31)27-25(33)26-21-14-23-22(13-16(21)3)28-30(29-23)19-9-11-20(32-4)12-10-19/h5-15H,1-4H3,(H2,26,27,31,33)

InChI Key

HAVMWWMDTAQTCO-UHFFFAOYSA-N

SMILES

CC1=CC2=NN(N=C2C=C1NC(=S)NC(=O)C3=CC=C(C=C3)C(C)C)C4=CC=C(C=C4)OC

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=S)NC(=O)C3=CC=C(C=C3)C(C)C)C4=CC=C(C=C4)OC

Origin of Product

United States

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